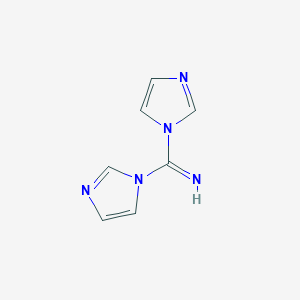
di(1H-imidazol-1-yl)methanimine
Katalognummer B009362
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: FKGQRXQOODICAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07863291B2
Procedure details


An oven dried round bottom flask was charged with di(1H-imidazol-1-yl)methanimine (500 mg, 3.10 mmol), 2-aminopyridin-3-ol (171 mg, 1.551 mmol) and anhydrous THF (20 ml) at room temperature. The resulting suspension was refluxed under N2 for 1 hr. LC/MS indicated complete consumption of starting material. The solvent was removed in vacuo and the residue was used in the next step without further purification. MS(LC/MS) R.T.=0.235; [M+H]+=136.09.



Identifiers


|
REACTION_CXSMILES
|
N1([C:6]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[NH:7])C=CN=C1.NC1[C:19]([OH:20])=[CH:18]C=CN=1>C1COCC1>[O:20]1[C:19]2[C:9](=[N:10][CH:11]=[CH:12][CH:18]=2)[N:8]=[C:6]1[NH2:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(C=NC=C1)C(=N)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
171 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven dried round bottom flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was refluxed under N2 for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was used in the next step without further purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
R.T.=0.235
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(=NC2=NC=CC=C21)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
